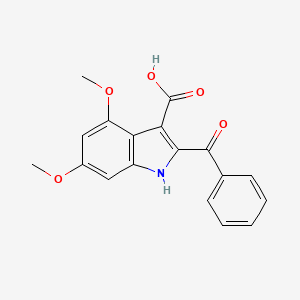![molecular formula C13H14BrN3O B12535925 Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- CAS No. 714230-83-8](/img/structure/B12535925.png)
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a pyrazolyl group substituted at the nitrogen atom. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-bromobenzoyl chloride with 5-(1-methylethyl)-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The bromine atom and pyrazolyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N-methylbenzamide
- 4-Bromo-N-ethyl-N-methylbenzamide
- 4-Bromo-N-(1-methylbutyl)benzamide
Uniqueness
Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- stands out due to its unique combination of a bromine atom and a pyrazolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
714230-83-8 |
|---|---|
Molekularformel |
C13H14BrN3O |
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
4-bromo-N-(5-propan-2-yl-1H-pyrazol-3-yl)benzamide |
InChI |
InChI=1S/C13H14BrN3O/c1-8(2)11-7-12(17-16-11)15-13(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI-Schlüssel |
WATZRHFPUUTHEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


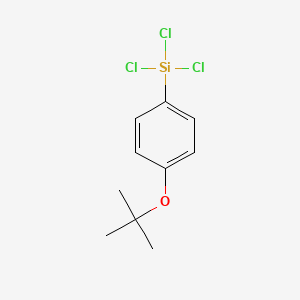
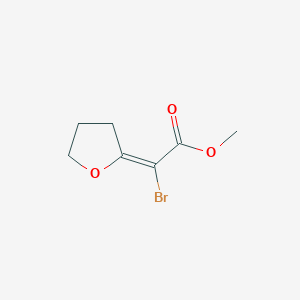
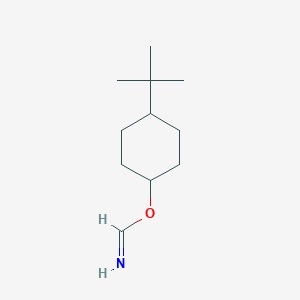
![2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B12535858.png)
![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
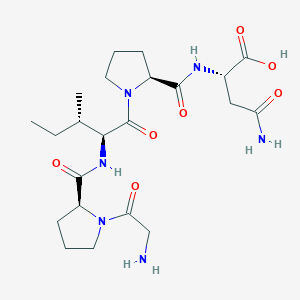
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
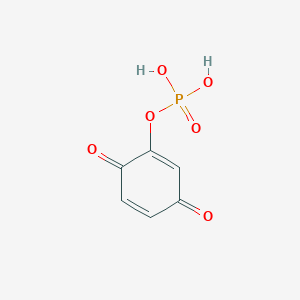

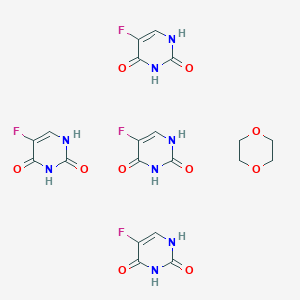
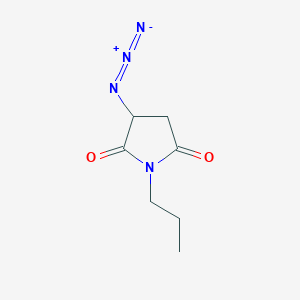
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
